Coagulation Factor XII Inhibition: Target Compound vs. Cross-Class Oxadiazole Benchmark
In a direct enzyme inhibition assay reported by BindingDB, the target compound exhibited a Ki > 50,000 nM against human coagulation factor XII [1]. This inactivity stands in marked contrast to optimized oxadiazole-based inhibitors in the literature, such as compound 8g in the thiazole-(5-aryl)oxadiazole series, which displayed a Ki of 420 nM against alkaline phosphatase, demonstrating that subtle structural modifications can yield >100-fold potency improvements [2]. The 3,5-dimethoxyphenyl variant thus defines a distinct, low-activity baseline within the oxadiazole-propanamide chemical space.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | > 50,000 nM (Coagulation factor XII) |
| Comparator Or Baseline | Compound 8g (thiazole-(5-aryl)oxadiazole hybrid): Ki = 420 nM (alkaline phosphatase) |
| Quantified Difference | At least 119-fold weaker inhibition |
| Conditions | BindingDB assay: pH 7.4, 23 °C; RSC Adv. 2023 enzyme assay: alkaline phosphatase, Lineweaver-Burk kinetics |
Why This Matters
Procurement for anticoagulant screening must recognize that this compound is essentially inactive against factor XII, making it unsuitable as a functional analog of potent oxadiazole protease inhibitors.
- [1] BindingDB. Ki Data for BDBM32708 against Coagulation factor XII. Accessed May 2026. View Source
- [2] Butt, A.R.S., Abbasi, M.A., Rehman, A., et al. Convergent synthesis, kinetics insight and allosteric computational ascriptions of thiazole-(5-aryl)oxadiazole hybrids embraced with propanamides as alkaline phosphatase inhibitors. RSC Adv., 2023, 13, 13798-13808. View Source
